Thalidomide-4-O-C14-NH2 (hydrochloride)
Description
Contextualization within the Class of Immunomodulatory Drug (IMiD) Derivatives
Thalidomide (B1683933) and its analogs, such as lenalidomide (B1683929) and pomalidomide (B1683931), are classified as Immunomodulatory Drugs (IMiDs). nih.gov These compounds are known for their ability to adjust the body's immune response. nih.gov The core structure of these molecules, which includes a glutarimide (B196013) and a phthalimide (B116566) ring, is responsible for their biological activity. nih.gov Thalidomide-4-O-C14-NH2 (hydrochloride) is a derivative of this class, maintaining the essential thalidomide scaffold necessary for its specific biological interactions. While IMiDs have therapeutic applications, derivatives like Thalidomide-4-O-C14-NH2 (hydrochloride) are primarily synthesized for their utility in research, particularly in the development of new therapeutic modalities. nih.gov
Significance as a Cereblon (CRBN) Ligand for Targeted Protein Degradation Research
The primary molecular target of thalidomide and its derivatives is a protein called Cereblon (CRBN). researchgate.netnih.gov CRBN is a crucial component of an E3 ubiquitin ligase complex, which is part of the cell's machinery for marking proteins for destruction. nih.govresearchgate.net By binding to CRBN, IMiDs can alter the substrate specificity of this complex, leading to the ubiquitination and subsequent degradation of specific proteins, known as neosubstrates. nih.govresearchgate.net
Thalidomide-4-O-C14-NH2 (hydrochloride) is designed to act as a CRBN ligand. medchemexpress.commedchemexpress.com The thalidomide portion of the molecule binds to CRBN, effectively "recruiting" the E3 ligase complex. medchemexpress.commedchemexpress.com This function is fundamental to its application in targeted protein degradation, a revolutionary approach in drug discovery that aims to eliminate disease-causing proteins rather than just inhibiting them. nih.govresearchgate.net The binding of thalidomide derivatives to CRBN is a well-established mechanism, and this interaction is exploited in the design of more complex research tools. researchgate.net
Role as a Constituent in Heterobifunctional Proteolysis-Targeting Chimeras (PROTACs)
Thalidomide-4-O-C14-NH2 (hydrochloride) is specifically designed to be a component of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.com PROTACs are heterobifunctional molecules, meaning they have two different functional ends connected by a linker. nih.govresearchgate.net One end of the PROTAC is a ligand that binds to a target protein of interest (the protein to be degraded), and the other end is a ligand for an E3 ubiquitin ligase, such as CRBN. nih.govresearchgate.net
In this context, Thalidomide-4-O-C14-NH2 (hydrochloride) serves as the CRBN-binding moiety. The "4-O-C14-NH2" part of its name refers to a 14-carbon atom linker attached to the 4-position of the thalidomide phthalimide ring via an ether linkage, and terminating in an amino group (-NH2). This amino group provides a convenient attachment point for connecting the CRBN-binding part of the molecule to a ligand for a target protein, thus forming a complete PROTAC. medchemexpress.commedchemexpress.com Once assembled, the resulting PROTAC can simultaneously bind to both the target protein and CRBN, bringing them into close proximity. This proximity facilitates the transfer of ubiquitin from the E3 ligase complex to the target protein, marking it for degradation by the proteasome. nih.govresearchgate.net
The table below summarizes the key features of Thalidomide-4-O-C14-NH2 (hydrochloride) in the context of its application in PROTAC technology.
| Feature | Description |
| Core Scaffold | Thalidomide |
| Molecular Target | Cereblon (CRBN) |
| Function | CRBN Ligand / E3 Ligase Recruiter |
| Application | Constituent of Proteolysis-Targeting Chimeras (PROTACs) |
| Linker Attachment Point | 4-position of the phthalimide ring |
| Linker Composition | 14-carbon alkyl chain with a terminal amino group |
Interaction with the E3 Ubiquitin Ligase Complex Components
The thalidomide molecule acts as a "molecular glue," interfacing between the CRBN receptor and a new set of protein substrates, thereby hijacking the cellular protein degradation machinery.
CRBN as a Substrate Receptor within the Cullin-RING Ligase 4 (CRL4^CRBN^) Complex
The CRL4^CRBN^ E3 ubiquitin ligase is a multi-protein complex responsible for tagging substrate proteins with ubiquitin, marking them for destruction by the proteasome. mdpi.com Cereblon (CRBN) functions as the substrate receptor for this complex, identifying and binding to specific proteins destined for degradation. researchgate.netnih.gov The core components of this complex are essential for its function.
Table 1: Core Components of the CRL4^CRBN^ E3 Ubiquitin Ligase Complex
| Component | Function |
|---|---|
| Cullin 4 (CUL4A or CUL4B) | Acts as a scaffold protein, providing the structural backbone of the complex. nih.gov |
| Ring-Box Protein 1 (RBX1 or ROC1) | A RING finger protein that recruits the ubiquitin-conjugating enzyme (E2). mdpi.comnih.gov |
| DNA Damage-Binding Protein 1 (DDB1) | Functions as an adaptor, linking the substrate receptor (CRBN) to the CUL4 scaffold. rsc.orgnih.gov |
| Cereblon (CRBN) | Serves as the substrate receptor, providing specificity for target proteins. rsc.orgnih.gov |
Thalidomide and its analogs bind directly to a hydrophobic pocket within the C-terminal thalidomide-binding domain (TBD) of CRBN. rsc.orgdigitellinc.com This binding event is crucial, as it alters the surface of CRBN, enabling it to recognize and bind to new protein targets. nih.gov
Formation of Ligand-Induced Ternary Complexes
The binding of a thalidomide analog to CRBN creates a novel protein-protein interaction surface. nih.gov This new surface facilitates the recruitment of "neosubstrates"—proteins not typically targeted by CRBN. This results in the formation of a stable ternary complex, consisting of CRBN, the thalidomide-based molecule, and the neosubstrate. researchgate.net The formation of this complex is the pivotal step that brings the neosubstrate into close proximity with the E3 ligase machinery, priming it for ubiquitination. researchgate.net The glutarimide moiety of the thalidomide molecule is critical for its insertion into the CRBN binding pocket, while the solvent-exposed phthalimide ring modulates the surface to recruit specific neosubstrates. rsc.orgnih.gov
Modulation of E3 Ubiquitin Ligase Activity by Ligand Binding
Binding of the thalidomide ligand to CRBN does not simply inhibit the E3 ligase; instead, it fundamentally modulates its activity by redirecting its substrate specificity. mdpi.comnih.gov This reprogramming of the ligase is a gain-of-function alteration. researchgate.net The CRL4^CRBN^ complex, now bound to the neosubstrate via the molecular glue, catalyzes the transfer of ubiquitin molecules to the target protein. researchgate.net This polyubiquitination event serves as a signal for the 26S proteasome to recognize and degrade the tagged neosubstrate. mdpi.com Therefore, the ligand acts as a potent inducer of degradation for specific cellular proteins.
Principles of Neosubstrate Recognition and Induced Degradation
The specificity of which proteins are degraded is determined by the precise chemical structure of the thalidomide analog and the surface it creates on CRBN upon binding.
Identification of Key Downstream Substrates (e.g., Ikaros, Aiolos, SALL4)
Research has identified several key neosubstrates whose degradation is linked to the therapeutic and teratogenic effects of thalidomide-based compounds. nih.gov
Ikaros (IKZF1) and Aiolos (IKZF3): These lymphoid transcription factors are prominent neosubstrates. nih.gov Their degradation is central to the anti-myeloma activity of IMiDs. researchgate.netnih.gov The destruction of Ikaros and Aiolos leads to the downregulation of critical myeloma cell survival factors. researchgate.net
SALL4: This C2H2 zinc finger transcription factor is a crucial developmental protein. elifesciences.orgnih.gov Thalidomide-induced degradation of SALL4 has been mechanistically linked to the characteristic teratogenic effects of the drug, such as limb malformations. nih.govelifesciences.orgnih.gov Notably, this degradation is species-specific, occurring in humans and primates but not in rodents, explaining the lack of teratogenicity in initial animal studies. elifesciences.orgelifesciences.org
Table 2: Key Neosubstrates Degraded by the Thalidomide-CRL4^CRBN^ Complex
| Neosubstrate | Protein Type | Associated Effect of Degradation |
|---|---|---|
| Ikaros (IKZF1) | Zinc Finger Transcription Factor | Anti-myeloma activity researchgate.netnih.gov |
| Aiolos (IKZF3) | Zinc Finger Transcription Factor | Anti-myeloma activity researchgate.netnih.gov |
| SALL4 | Zinc Finger Transcription Factor | Teratogenicity (developmental defects) nih.govelifesciences.orgresearchgate.net |
Molecular Basis of Substrate Selectivity and G-loop Recognition
The molecular basis for neosubstrate recognition lies in a specific structural motif present on the target proteins. Many identified neosubstrates, including Ikaros and SALL4, contain a critical β-hairpin structure, often referred to as a "G-loop," which docks onto the newly formed CRBN-ligand surface. researchgate.netnih.govbiorxiv.org This motif provides the necessary surface complementarity for stable binding to the ternary complex. researchgate.net The precise fit between the G-loop of the neosubstrate and the drug-modified CRBN surface dictates the selectivity of degradation. nih.govbiorxiv.org While the G-loop is a common recognition motif, recent studies suggest that other, non-canonical degrons and recognition modes also exist, broadening the potential scope of neosubstrates that can be targeted. researchgate.net
Unraveling the Molecular Choreography of Thalidomide-4-O-C14-NH2 (hydrochloride) in Protein Degradation
Thalidomide-4-O-C14-NH2 (hydrochloride) is a thalidomide-based chemical probe used in biomedical research to investigate the mechanisms of targeted protein degradation. As a derivative of thalidomide, it engages the Cereblon (CRBN) protein, a key component of the cell's protein disposal machinery, thereby providing insights into how this system can be harnessed for therapeutic purposes. This article focuses on the specific molecular interactions and comparative biology surrounding this compound's mechanism of action.
Properties
Molecular Formula |
C27H40ClN3O5 |
|---|---|
Molecular Weight |
522.1 g/mol |
IUPAC Name |
4-(14-aminotetradecoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C27H39N3O5.ClH/c28-18-11-9-7-5-3-1-2-4-6-8-10-12-19-35-22-15-13-14-20-24(22)27(34)30(26(20)33)21-16-17-23(31)29-25(21)32;/h13-15,21H,1-12,16-19,28H2,(H,29,31,32);1H |
InChI Key |
QAUYZMOOLBGWBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCCCCCCCCN.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies for Thalidomide 4 O C14 Nh2 Hydrochloride and Analogs
Synthesis of the Thalidomide-Based Cereblon Ligand Precursors
The synthesis of thalidomide (B1683933) and its analogs hinges on the construction of its characteristic phthalimide (B116566) and glutarimide (B196013) rings. sci-hub.se These precursors are essential for creating CRBN-binding moieties. nih.govnih.gov
The core structure of thalidomide consists of a phthalimide ring fused to a glutarimide ring. nih.gov The synthesis of this scaffold and its analogs, such as those substituted at the 4-position of the phthalimide ring, can be achieved through several pathways.
A common approach to the thalidomide core involves the reaction of N-phthaloyl-DL-glutamic acid with a cyclizing agent. For instance, a two-step procedure can be employed, starting with the reaction between phthalic anhydride (B1165640) and L-glutamic acid to form N-phthaloyl-DL-glutamic acid. sci-hub.se This intermediate is then cyclized using reagents like ammonium (B1175870) acetate (B1210297) in a high-boiling solvent such as diphenyl ether to form the glutarimide ring, yielding thalidomide. sci-hub.se
For analogs like Thalidomide-4-O-C14-NH2, a precursor such as 4-hydroxythalidomide is required. acs.org The synthesis of 4-substituted analogs often begins with a substituted phthalic anhydride. For example, 3-nitrophthalic anhydride can be reacted with 3-aminopiperidine-2,6-dione (B110489) hydrochloride to produce a 4-nitro substituted thalidomide analog. encyclopedia.pub Subsequent reduction of the nitro group yields an amino group, which can then be converted to a hydroxyl group via a Sandmeyer-type reaction, providing the 4-hydroxythalidomide precursor.
Solid-phase synthesis offers a streamlined and efficient alternative for producing thalidomide and its analogs. rsc.orgnih.gov This methodology typically involves anchoring a phthalic anhydride derivative to a solid support, such as hydroxymethyl polystyrene resin. acs.orgnih.gov The resin-linked acid can then be reacted with an appropriate amine, like glutamine derivatives, followed by cyclization and cleavage from the resin to yield the desired thalidomide analog. acs.orgnih.gov This approach is particularly amenable to creating libraries of compounds for screening purposes. rsc.orgwisc.edu
Key Synthetic Reactions for Thalidomide Scaffolds
| Starting Material | Reagents | Intermediate/Product | Reference |
|---|---|---|---|
| Phthalic Anhydride, L-Glutamic Acid | 1. Pyridine, heat; 2. HCl | N-phthaloyl-DL-glutamic acid | sci-hub.se |
| N-phthaloyl-DL-glutamic acid | Ammonium acetate, diphenyl ether, heat | Thalidomide | sci-hub.se |
| 3-Nitrophthalic anhydride, 3-Aminopiperidine-2,6-dione | Acetic acid, reflux | 4-Nitro-thalidomide analog (precursor to Pomalidomide) | encyclopedia.pub |
| Hydroxymethyl polystyrene, Phthalic anhydride | N/A | Resin-linked phthalic acid | acs.orgnih.gov |
Thalidomide possesses a single chiral center at the C3 position of the glutarimide ring, leading to two enantiomers: (R)-thalidomide and (S)-thalidomide. oregonstate.eduwalshmedicalmedia.com It was infamously discovered that while the (R)-enantiomer possesses the desired therapeutic properties, the (S)-enantiomer is responsible for its teratogenic effects. oregonstate.edu
A significant challenge in the synthesis and application of thalidomide is the rapid racemization of its chiral center. walshmedicalmedia.comumich.edu The hydrogen atom at the stereocenter is acidic and can be easily removed under physiological conditions (neutral pH), leading to the formation of a planar carbanion intermediate. umich.edu Reprotonation can occur from either face, resulting in a mixture of both enantiomers. umich.eduwalshmedicalmedia.com This in vivo interconversion means that administering a single, pure enantiomer will inevitably lead to the formation of the other, negating the benefits of a stereochemically pure drug. walshmedicalmedia.com
During synthesis, starting with chiral precursors like L-glutamic acid often results in a racemic product due to the harsh reaction conditions (e.g., high temperatures) used for cyclization, which promote epimerization. sci-hub.se
To overcome the issue of racemization, researchers have developed configurationally stable analogs. One successful strategy is the introduction of a substituent at the 4-position (β-position) of the glutarimide ring. acs.org The synthesis of these analogs, such as 4-alkyl or 4-aryl thalidomide derivatives, has been shown to produce compounds with significantly higher configurational stability. acs.org For example, the asymmetric synthesis of (3S,4S)-4-phenyl-substituted thalidomide has been achieved with high enantiomeric excess, and these derivatives show greater resistance to racemization compared to the parent thalidomide. acs.org Similarly, hydroxylated metabolites like 5-hydroxythalidomide (B1239145) have also been found to be more configurationally stable than thalidomide at physiological pH. researchgate.net
Factors Influencing Thalidomide Racemization
| Factor | Description | Impact on Stereochemistry | Reference |
|---|---|---|---|
| pH | The acidity of the C3 proton on the glutarimide ring. | Base-catalyzed deprotonation at neutral or basic pH leads to rapid racemization. | umich.edu |
| Solvent | The polarity and protic nature of the solvent. | Protic solvents can facilitate proton exchange, contributing to racemization. | researchgate.net |
| Temperature | High temperatures used in some synthetic steps. | Can provide the energy needed to overcome the activation barrier for epimerization. | sci-hub.se |
| Substitution | Introduction of substituents on the glutarimide ring. | Substituents at the C4 or C5 position can increase steric hindrance and electronic effects, improving configurational stability. | acs.orgresearchgate.net |
Linker Conjugation Strategies for Ligand-Linker Intermediates
The derivatization of thalidomide to include a linker is a cornerstone of its application in PROTAC technology. explorationpub.comnih.gov The linker connects the thalidomide moiety (the E3 ligase ligand) to a "warhead" that binds a target protein destined for degradation. oup.com The nature, length, and attachment point of the linker are critical for the efficacy of the resulting PROTAC. explorationpub.com
For a compound like Thalidomide-4-O-C14-NH2, the linker is attached at the 4-position of the phthalimide ring. This is typically achieved by starting with 4-hydroxythalidomide. The hydroxyl group serves as a nucleophilic handle for attaching linkers via an ether or ester linkage.
The covalent attachment of alkyl or PEG linkers is commonly performed using a Williamson ether synthesis. In this reaction, the 4-hydroxythalidomide is first deprotonated with a base (e.g., sodium hydride or potassium carbonate) to form an alkoxide. This alkoxide then acts as a nucleophile, attacking an alkyl halide or a PEG derivative that has a suitable leaving group (e.g., tosylate, mesylate, or halide). This process forms a stable ether bond connecting the linker to the thalidomide core. tocris.comrndsystems.com
PEG linkers are frequently used due to their hydrophilicity, biocompatibility, and ability to modulate the physicochemical properties of the final PROTAC molecule. medchemexpress.combroadpharm.com The length of the PEG chain can be varied to optimize the distance and orientation between the E3 ligase and the target protein, which is crucial for efficient ternary complex formation and subsequent protein degradation. explorationpub.comnih.gov
To enable the final coupling to a target protein ligand, the linker must possess a terminal functional group. nih.govmedchemexpress.com A primary amine, as in Thalidomide-4-O-C14-NH2, is a versatile functional handle for this purpose. nih.gov
The introduction of a terminal amine is often accomplished by using a bifunctional linker in the initial conjugation step. For example, one could use a linker that has a halide at one end and a protected amine (e.g., a Boc-protected amine or an azide) at the other.
A common synthetic route involves:
Reacting 4-hydroxythalidomide with a linker such as N-Boc-aminoalkyl-bromide.
The Williamson ether synthesis connects the linker to the thalidomide core.
The final step is the deprotection of the terminal amine. For a Boc group, this is typically achieved under acidic conditions (e.g., with trifluoroacetic acid). If an azide (B81097) was used, it can be reduced to a primary amine using reagents like triphenylphosphine (B44618) (Staudinger reaction) or by hydrogenation. nih.gov
Alternatively, click chemistry provides a highly efficient and modular approach. wisc.edumedchemexpress.com A thalidomide precursor can be functionalized with a terminal alkyne. tocris.comrndsystems.com This alkyne-terminated intermediate can then be reacted with an azide-functionalized warhead ligand via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the final PROTAC. explorationpub.comnih.gov This method is highly reliable and allows for the rapid assembly of PROTAC libraries with diverse linkers and warheads. wisc.edu Another strategy involves using NHS esters for reaction with amine moieties. broadpharm.comnih.gov
Advanced Chemical Modifications for Enhanced Ligand Properties
Beyond simple linker attachment, advanced chemical modifications are being explored to improve the properties of thalidomide-based ligands, such as their binding affinity for CRBN, cell permeability, and the stability of the ternary complex. acs.orgtandfonline.com
One strategy involves modifying the phthalimide ring itself. It has been noted that one of the two carbonyl groups on the phthalimide ring is not essential for hydrogen bonding with CRBN. tandfonline.com Replacing the phthalimide core with bioisosteres, such as benzotriazole, has been shown to result in analogs with similar binding modes but potentially improved properties. tandfonline.com Other modifications have included replacing the phthalimide with quinazoline (B50416) or phthalazine (B143731) moieties. nih.govrsc.org
Modifications to the glutarimide ring are also being investigated. While substitution at the C4 position can enhance stereochemical stability, substitutions at the C5 position have also been explored. acs.orgnih.gov The synthesis of 5'-substituted thalidomide analogs has been described, with some showing enhanced biological activity compared to the parent compound. nih.gov
Furthermore, rational design approaches, guided by the crystal structures of thalidomide derivatives bound to CRBN, are leading to the creation of novel and minimalistic CRBN effectors. acs.orgresearchgate.net By understanding the key interactions within the binding pocket, it is possible to design new scaffolds that move beyond the traditional thalidomide framework, potentially offering new substrate specificities and improved pharmacological profiles. acs.org This includes designing hybrids that combine the pharmacophore of thalidomide with that of other drugs to create multi-target-directed ligands. nih.gov
Rational Design Approaches for Modulating CRBN Binding Affinity
The rational design of thalidomide analogs is a cornerstone of developing next-generation therapeutics that harness the CRBN pathway. The primary goal is to modulate the binding affinity to CRBN, thereby fine-tuning the efficacy and specificity of the resulting molecules, such as molecular glues or PROTACs. nih.govacs.org This process is guided by a detailed understanding of the structural basis for the interaction between thalidomide and CRBN.
The thalidomide molecule binds to CRBN within a specific pocket, where the glutarimide ring is essential for the interaction. researchgate.net This ring fits into a tri-tryptophan pocket, forming critical hydrogen bonds. researchgate.net Consequently, the glutarimide moiety is considered a key pharmacophore, and modifications to it are approached with caution as they can easily abolish binding. researchgate.net In contrast, the phthalimide portion of the molecule is more amenable to chemical modification and serves as the primary site for derivatization. rsc.org
Key principles guiding the rational design of thalidomide derivatives include:
Stereochemistry: The binding of thalidomide to CRBN is highly stereospecific. The (S)-enantiomer exhibits a binding affinity that is approximately 10-fold greater than that of the (R)-enantiomer. nih.govresearchgate.net This makes stereochemistry a critical consideration in the design of potent CRBN ligands.
Phthalimide Ring Substitution: The phthalimide ring can be substituted at various positions to attach linkers for PROTACs or to introduce other functional groups. The 4-position, as seen in Thalidomide-4-O-C14-NH2 (hydrochloride), is a common attachment point that allows the core CRBN-binding motif to remain intact while extending a linker into the solvent-exposed region. acs.org This allows for the creation of heterobifunctional molecules without disrupting the primary binding interaction.
Bioisosteric Replacement: Researchers have explored replacing the phthalimide or glutarimide rings with other chemical groups (bioisosteres) to improve properties such as solubility, metabolic stability, or to alter the spectrum of degraded proteins (neosubstrates). For instance, phenyl dihydrouracil (B119008) derivatives have been developed as novel CRBN ligands that lack the chiral center of thalidomide, thus avoiding potential issues with racemization.
Computational and Biophysical Tools: The design process is heavily supported by computational modeling, including in silico docking studies, to predict the binding modes and affinities of novel analogs. researchgate.net These predictions are then validated experimentally using biophysical techniques such as Förster resonance energy transfer (FRET) and microscale thermophoresis, which provide quantitative data on binding affinities. acs.orgrsc.org
The table below summarizes the structure-activity relationships (SAR) for key thalidomide analogs, highlighting how modifications influence CRBN binding.
| Compound/Analog | Key Structural Feature | Impact on CRBN Binding Affinity | Reference |
| (S)-Thalidomide | (S)-configuration at the chiral center | Higher affinity binding to CRBN. nih.govresearchgate.net | nih.govresearchgate.net |
| (R)-Thalidomide | (R)-configuration at the chiral center | Approximately 10-fold weaker binding than the (S)-enantiomer. nih.govresearchgate.net | nih.govresearchgate.net |
| Lenalidomide (B1683929) | Addition of an amino group at the 4-position of the phthalimide ring | Potent CRBN binder; alters neosubstrate specificity. nih.govrsc.org | nih.govrsc.org |
| Pomalidomide (B1683931) | Amino group at the 4-position and a carbonyl group on the phthalimide ring | Potent CRBN binder; alters neosubstrate specificity. nih.govrsc.org | nih.govrsc.org |
| Phenyl Dihydrouracil Derivatives | Replacement of the glutarimide ring with a phenyl dihydrouracil scaffold | Novel CRBN ligands that lack a chiral center. |
Chemical Space Exploration for Novel Thalidomide Derivatives
While rational design focuses on the targeted modification of the known thalidomide scaffold, chemical space exploration aims to cast a wider net to discover fundamentally new molecules with CRBN-modulating activity. nih.govyoutube.com This involves synthesizing and screening large libraries of compounds, sometimes with structures that bear little resemblance to the original thalidomide molecule. nih.gov
A significant driver for this exploration is the development of PROTACs. nih.gov A PROTAC molecule consists of a ligand for a target protein, a ligand for an E3 ligase (like a thalidomide derivative), and a chemical linker joining them. acs.org The nature of the linker—its length, rigidity, and composition—is critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. Therefore, a major area of chemical space exploration involves the synthesis of thalidomide derivatives with a wide variety of linkers. acs.orgresearchgate.net Thalidomide-4-O-C14-NH2 (hydrochloride) is a product of this type of exploration, providing a long, flexible linker for PROTAC development. invivochem.com
Key strategies in the exploration of chemical space for novel thalidomide derivatives include:
Combinatorial Synthesis of Linkers: Large libraries of PROTACs are created by combining a CRBN ligand with various linkers and a ligand for a protein of interest. Studies have shown that even subtle changes in linker length, such as varying the number of methylene (B1212753) or polyethylene (B3416737) glycol (PEG) units, can have a dramatic impact on the degradation efficiency of the target protein. acs.org
Scaffold Hopping: This strategy involves searching for entirely new chemical scaffolds that can bind to the thalidomide-binding site of CRBN. This can lead to the discovery of novel CRBN ligands with improved drug-like properties or different neosubstrate specificities. acs.org Examples include the identification of indanedione and indanone derivatives as potential CRBN modulators. researchgate.net
Fragment-Based Discovery: This approach involves screening small chemical fragments to identify those that bind to CRBN. These fragments can then be grown or combined to create larger, more potent ligands. This method allows for the exploration of chemical space in a more targeted and efficient manner. youtube.com
Molecular Glue Discovery: Beyond the bifunctional nature of PROTACs, there is intense interest in discovering novel "molecular glue" degraders. nih.gov These are small molecules, like thalidomide itself, that induce an interaction between CRBN and a neosubstrate protein, leading to the neosubstrate's degradation. nih.gov Exploring chemical space is crucial for identifying new molecular glues that can target proteins previously considered "undruggable."
The following table presents examples of novel thalidomide derivatives and other CRBN ligands that have emerged from chemical space exploration.
| Derivative/Ligand | Application/Significance | Research Finding | Reference |
| PROTACs with varying linker lengths (e.g., 13e) | Optimization of target protein degradation (e.g., FLT3, JAK2, BRD4). | A 5-methylene linker was found to be optimal for degrading specific kinases in an AML cell line. acs.org | acs.org |
| SHP2-targeting PROTACs (e.g., 11(ZB-S-29)) | Development of degraders for the SHP2 phosphatase. | Identified a highly efficient SHP2 degrader with a DC50 of 6.02 nM. researchgate.net | researchgate.net |
| Indanedione and Indanone Derivatives | Exploration of non-thalidomide scaffolds for CRBN modulation. | Computational studies identified these scaffolds as potential CRBN binders with immunomodulatory activity. researchgate.net | researchgate.net |
| De-novo designed CRBN effectors | Creation of minimalistic CRBN effectors beyond the thalidomide scaffold. | A novel, active de-novo effector was designed that can degrade the neosubstrate IKZF3. researchgate.net | researchgate.net |
Structure Activity Relationship Sar Studies and Computational Molecular Design
Elucidation of Structural Features Governing Cereblon Binding Affinity
The interaction between a thalidomide-based ligand and Cereblon is a highly specific and well-studied molecular recognition event. It is the foundational step for the subsequent recruitment of a target protein and its degradation. The affinity and stability of this initial binding are dictated by the precise architecture of the ligand.
Contribution of Phthalimide (B116566) and Glutarimide (B196013) Moieties to Ligand-Target Interactions
The thalidomide (B1683933) molecule is composed of two key heterocyclic rings: a phthalimide and a glutarimide. rsc.org Structural and biochemical studies have unequivocally demonstrated that the glutarimide moiety is the primary anchor for Cereblon binding. researchgate.netnih.gov This ring sits (B43327) snugly within a hydrophobic pocket on the Cereblon protein, often referred to as the "tri-Trp pocket" due to the presence of three key tryptophan residues. nih.govspring8.or.jp The interaction is stabilized by crucial hydrogen bonds formed between the imide group of the glutarimide ring and the protein backbone. researchgate.netnih.gov In contrast, the phthalimide portion is largely solvent-exposed, pointing away from the core binding pocket. researchgate.netnih.gov While it has a lesser role in direct binding affinity to CRBN, the phthalimide ring is not inert; it is critically involved in forming the new surface that recognizes and binds the "neosubstrate," or the target protein to be degraded. nih.govresearchgate.net Modifications to the phthalimide ring, such as the 4-position ether linkage in Thalidomide-4-O-C14-NH2, are common strategies for attaching linkers without disrupting the essential glutarimide-Cereblon interaction. nih.gov
| Structural Moiety | Primary Role in CRBN Interaction | Key Interactions | Reference |
|---|---|---|---|
| Glutarimide Ring | Primary binding anchor | Fits into the tri-tryptophan pocket; forms hydrogen bonds with CRBN backbone | researchgate.netnih.gov |
| Phthalimide Ring | Neosubstrate recognition and linker attachment point | Largely solvent-exposed; involved in creating the ternary complex interface | researchgate.netnih.govresearchgate.net |
Role of the Alpha-Linkage and Stereoconfiguration in Molecular Recognition
Thalidomide possesses a chiral center at the C3-carbon of the glutarimide ring, leading to two enantiomers, (S) and (R). acs.org This stereoconfiguration has a profound impact on biological activity. The (S)-enantiomer consistently demonstrates a significantly higher binding affinity for Cereblon, approximately 10-fold stronger than the (R)-enantiomer. nih.govnih.govresearchgate.net Crystal structures reveal that while both enantiomers can occupy the tri-Trp pocket, the (S)-form does so with a more conformationally relaxed glutarimide ring, leading to a more stable interaction. researchgate.netnih.gov This stereospecificity is a critical consideration in the design of potent thalidomide-based degraders. Although the two forms can interconvert under physiological conditions, designing molecules that favor the (S)-configuration is a key optimization strategy. acs.org The term "alpha-linkage" typically refers to the bond connecting the glutarimide ring to the phthalimide ring, and its integrity is essential for holding the two key moieties in the correct spatial orientation for activity.
Impact of Linker Design on Ternary Complex Assembly and Degradation Efficiency
In a PROTAC molecule, the linker is not merely a passive spacer but an active determinant of the molecule's efficacy. It bridges the CRBN-binding warhead and the target protein-binding warhead, and its properties dictate the geometry and stability of the resulting ternary complex (Target Protein-PROTAC-CRBN).
Influence of Linker Length, Rigidity, and Chemical Composition on PROTAC Activity
The characteristics of the linker, including its length, rigidity, and chemical makeup, are critical variables that influence a PROTAC's effectiveness. researchgate.net A linker that is too short can cause steric clashes, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase. explorationpub.com Conversely, an excessively long linker may not effectively bring the two proteins into the close proximity required for efficient ubiquitination. explorationpub.com The 14-carbon chain in Thalidomide-4-O-C14-NH2 represents a relatively long and flexible linker. Such flexibility can be advantageous, allowing the molecule to adopt multiple conformations to achieve a productive ternary complex. nih.gov However, high flexibility can also carry an entropic penalty, potentially reducing binding cooperativity. nih.gov The chemical composition also plays a role; hydrophobic linkers, like the C14 alkyl chain, can enhance cell permeability, while hydrophilic linkers, such as those incorporating polyethylene (B3416737) glycol (PEG) units, can improve solubility and pharmacokinetic properties. researchgate.net
| Linker Property | Influence on PROTAC Activity | Example Consideration | Reference |
|---|---|---|---|
| Length | Determines proximity of target and E3 ligase; optimal length is target-dependent. | Too short may cause steric clash; too long may reduce efficiency. | explorationpub.comnih.gov |
| Rigidity | Affects conformational freedom and entropic cost of binding. | Flexible (e.g., alkyl chains) vs. Rigid (e.g., alkynes, piperazines). | researchgate.net |
| Composition | Impacts solubility, cell permeability, and metabolic stability. | Hydrophobic (e.g., alkyl) vs. Hydrophilic (e.g., PEG). | researchgate.netnih.gov |
Optimization of Spatial Orientation for E3 Ligase and Target Protein Proximity
The ultimate goal of a PROTAC is to position the target protein in a specific orientation relative to the E3 ligase to facilitate the transfer of ubiquitin to an accessible lysine (B10760008) residue on the target's surface. The linker's attachment point and its conformational properties are paramount in achieving this optimal spatial arrangement. researchgate.netnih.gov The selection of the 4-position of the thalidomide's phthalimide ring as the attachment point is a common and effective strategy, as it directs the linker away from the crucial CRBN binding interface. nih.govnih.gov The length and nature of the linker then dictate the possible "reach" and orientation of the target-binding warhead. Optimizing this geometry is often an empirical process, requiring the synthesis and testing of a library of compounds with varying linkers to find the one that produces the most stable and productive ternary complex, leading to the highest degradation efficiency. acs.orgnih.gov
Computational Chemistry Approaches in SAR and Molecular Design
Given the vast combinatorial space of possible PROTAC designs, computational chemistry has become an indispensable tool for rational design and for understanding structure-activity relationships (SAR). scienceopen.com Molecular docking can predict how thalidomide analogs fit into the Cereblon binding pocket and can be used to model the full ternary complex. nih.govscienceopen.com These models help researchers estimate the required linker length and predict favorable protein-protein interactions that might stabilize the complex. explorationpub.com
Molecular dynamics (MD) simulations offer a more dynamic view, allowing scientists to observe the behavior of the PROTAC and the ternary complex over time. nih.govscielo.org.za MD can reveal the flexibility of the linker, the stability of key hydrogen bonds (like those involving the glutarimide ring), and the conformational ensemble of the entire system. nih.govresearchgate.net These computational insights can prioritize which specific linker lengths, compositions, and attachment points are most likely to yield potent degraders, thereby accelerating the design-build-test-analyze cycle and reducing the reliance on purely trial-and-error approaches. scienceopen.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For thalidomide and its analogs, QSAR studies are instrumental in predicting their binding affinity to CRBN and their subsequent downstream effects, such as the degradation of specific target proteins.
Research in this area has identified key molecular descriptors that are critical for the biological activity of thalidomide analogs. These descriptors often fall into several categories:
Electronic Descriptors: These relate to the distribution of electrons in the molecule and include parameters like partial charges on specific atoms and dipole moments. The electronic properties of the glutarimide and phthalimide rings of the thalidomide core are crucial for its interaction with CRBN.
Steric Descriptors: These describe the size and shape of the molecule. For thalidomide analogs, the steric bulk and conformation of substituents on the phthalimide ring can significantly influence binding affinity and the recruitment of neosubstrates.
Hydrophobic Descriptors: These quantify the water-fearing nature of different parts of the molecule. The hydrophobicity of the linker in compounds like Thalidomide-4-O-C14-NH2 (hydrochloride) can impact cell permeability and interaction with the CRBN binding pocket.
Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.
A typical QSAR study on thalidomide analogs would involve the following steps:
Data Set Assembly: A series of thalidomide analogs with experimentally determined CRBN binding affinities or other measures of biological activity are collected.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the series.
Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
While a specific QSAR model for Thalidomide-4-O-C14-NH2 (hydrochloride) is not available, studies on similar analogs with linker modifications provide valuable insights. For instance, the length and flexibility of the linker are known to be critical determinants of PROTAC efficacy. A QSAR model for a series of such analogs could help in optimizing the linker length for maximal target degradation.
Molecular Docking and Dynamics Simulations of Ligand-CRBN Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to visualize and analyze the interaction between a ligand and its target protein at an atomic level. These methods have been extensively applied to understand how thalidomide and its derivatives bind to CRBN. nih.gov
Molecular Docking predicts the preferred orientation of a ligand when it binds to a receptor. For thalidomide analogs, docking studies have consistently shown that the glutarimide moiety inserts into a specific pocket on the CRBN protein, often referred to as the "thalidomide-binding pocket." rsc.org Key interactions typically include hydrogen bonds between the glutarimide ring and amino acid residues such as TRP380, TRP386, and HIS378 of CRBN. rsc.org The phthalimide portion of the molecule is generally more solvent-exposed and serves as an attachment point for linkers in PROTACs.
In the case of Thalidomide-4-O-C14-NH2 (hydrochloride), docking simulations would be used to predict how the long C14 linker is accommodated within or near the CRBN binding site. The conformation of this linker is crucial as it positions the warhead of the PROTAC to bind to the target protein.
Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-protein complex over time, allowing researchers to assess the stability of the binding mode predicted by docking and to study the conformational changes that may occur upon ligand binding. An MD simulation of a thalidomide analog bound to CRBN can reveal:
The stability of key hydrogen bonds and other interactions.
The flexibility of different parts of the ligand, such as the linker.
For Thalidomide-4-O-C14-NH2 (hydrochloride), MD simulations would be critical to evaluate the conformational flexibility of the C14 linker and to ensure that it can effectively bridge the CRBN E3 ligase and the target protein without introducing significant strain. Studies have shown that the nature of the linker can influence the relative orientation of the two proteins, which in turn affects the efficiency of ubiquitination and subsequent degradation.
Virtual Screening and De Novo Design of Analogous Compounds
Virtual Screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov In the context of thalidomide analogs, virtual screening can be used to discover novel scaffolds that can serve as CRBN ligands. This is particularly important for expanding the chemical space beyond the traditional thalidomide core.
The process typically involves:
Library Preparation: A large database of chemical structures is prepared for screening.
Docking-Based Screening: Each compound in the library is docked into the CRBN binding pocket.
Scoring and Ranking: The docked poses are scored based on their predicted binding affinity, and the top-ranking compounds are selected for further investigation.
Through virtual screening, researchers have identified non-thalidomide-based scaffolds that can also recruit CRBN, offering potential advantages in terms of synthetic accessibility, intellectual property, and biological activity.
De Novo Design is a computational method for designing novel molecules from scratch. nih.gov In the context of CRBN ligands, de novo design algorithms can be used to generate new chemical structures that are optimized to fit the CRBN binding pocket. acs.org These algorithms can take into account desired properties such as high binding affinity, synthetic feasibility, and favorable drug-like properties.
For designing analogs of Thalidomide-4-O-C14-NH2 (hydrochloride), de novo design could be employed to explore alternative linker chemistries or to modify the thalidomide core to improve its properties. For example, an algorithm could be tasked with designing a linker with optimal rigidity and vector projection to facilitate the formation of a productive ternary complex for a specific target protein.
The integration of these computational approaches provides a powerful platform for the discovery and optimization of thalidomide-based compounds. While specific data for Thalidomide-4-O-C14-NH2 (hydrochloride) is limited, the established methodologies in SAR, molecular modeling, and computational design for thalidomide analogs provide a clear roadmap for its further development and application in therapeutic strategies such as PROTACs.
Applications in Chemical Biology and Advanced Mechanistic Investigations
Development and Optimization of PROTACs for Protein Degradation
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of molecules designed to eliminate specific proteins from the cell. Thalidomide-4-O-C14-NH2 (hydrochloride) is a key building block in the synthesis of CRBN-recruiting PROTACs. medchemexpress.comsemanticscholar.org
PROTACs are heterobifunctional molecules, meaning they consist of two distinct active domains connected by a chemical linker. researchgate.netnih.gov One domain, the "warhead," is a ligand that binds to a specific protein of interest (POI). The other domain is a ligand that recruits an E3 ubiquitin ligase. Thalidomide-4-O-C14-NH2 (hydrochloride) serves as this E3 ligase ligand, specifically hijacking the CRBN E3 ligase complex. medchemexpress.cominvivochem.com
The engineering process involves chemically connecting Thalidomide-4-O-C14-NH2 (hydrochloride) to a POI-binding ligand via a linker of optimized length and composition. nih.govresearchgate.net Once inside the cell, this PROTAC molecule induces the formation of a ternary complex, bringing the target protein and the CRBN E3 ligase into close proximity. nih.gov This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The poly-ubiquitinated protein is then recognized and degraded by the proteasome, the cell's natural protein disposal system. researchgate.netnih.gov This strategy has been successfully used to degrade a wide range of disease-related proteins, including transcription factors and scaffolding proteins previously considered "undruggable." semanticscholar.orgresearchgate.net For instance, researchers have designed and synthesized highly efficient degraders for the SHP2 phosphatase by linking a SHP2 inhibitor to a thalidomide-based CRBN binder. researchgate.net
| Component | Function in PROTAC | Example Moiety |
| Protein-Targeting Ligand | Binds to the protein of interest (POI) | Varies (e.g., inhibitor for SHP2, JQ1 for BRD4) |
| Linker | Connects the two ligands and orients the ternary complex | Alkyl chains, PEG chains |
| E3 Ligase Ligand | Recruits the E3 ubiquitin ligase complex | Thalidomide-4-O-C14-NH2 (hydrochloride) |
A fascinating aspect of using thalidomide-based ligands like Thalidomide-4-O-C14-NH2 (hydrochloride) is the concept of "neosubstrates." When thalidomide (B1683933) or its analogs bind to CRBN, they alter the substrate specificity of the E3 ligase, enabling it to recognize and degrade proteins it does not normally interact with. nih.govnih.gov These newly recognized proteins are termed neosubstrates.
The canonical neosubstrates for the thalidomide-CRBN complex include the Ikaros family of transcription factors (IKZF1 and IKZF3) and casein kinase 1 alpha (CK1α). nih.govnih.gov The degradation of these specific proteins is responsible for the therapeutic effects of thalidomide analogs in certain cancers. researchgate.net However, research has shown that different immunomodulatory drugs (IMiDs) can induce the degradation of different sets of neosubstrates. For example, pomalidomide (B1683931) expands the range of targets beyond those of thalidomide, inducing the degradation of additional zinc finger proteins. elifesciences.org A key neosubstrate linked to thalidomide's teratogenic effects is the transcription factor SALL4. elifesciences.orgnih.gov
This phenomenon presents both a challenge and an opportunity in PROTAC design. The degradation of neosubstrates can be an unwanted off-target effect, but it can also be harnessed to create "triple degraders" that eliminate the primary target as well as synergistic neosubstrates like Ikaros, potentially leading to enhanced therapeutic outcomes. nih.gov Understanding and controlling this neosubstrate specificity is a key area of research, aiming to design safer and more effective protein degraders. elifesciences.orgnih.gov
| Neosubstrate | Biological Role | Associated IMiD Effect |
| IKZF1 (Ikaros) & IKZF3 (Aiolos) | Lymphoid transcription factors | Anti-myeloma activity nih.govresearchgate.net |
| SALL4 | Transcription factor in development | Teratogenicity elifesciences.orgnih.gov |
| GSPT1 | Translation termination factor | Potential anti-cancer activity researchgate.net |
| CK1α (CSNK1A1) | Kinase involved in various pathways | Lenalidomide-specific effect elifesciences.org |
| ZFP91 | Zinc finger protein | Pomalidomide-specific effect elifesciences.org |
Investigating Cellular Signaling Pathways and Proteomic Landscapes
By inducing the degradation of specific proteins, ligands like Thalidomide-4-O-C14-NH2 (hydrochloride) act as powerful tools to probe the complex inner workings of the cell. Researchers can observe the downstream consequences of removing a single protein, thereby mapping its role in signaling pathways and the broader proteomic environment.
The exposure of cells to thalidomide or PROTACs containing a thalidomide-based ligand triggers significant changes in the cellular proteome and transcriptome. Modern analytical techniques such as mass spectrometry-based proteomics and RNA-sequencing allow for a global, unbiased view of these changes. elifesciences.orgnih.gov
For example, proteomic studies have been instrumental in identifying the neosubstrates of various thalidomide analogs by measuring which proteins are depleted from the cell upon drug treatment. elifesciences.orgnih.gov In a study on pediatric patients with inflammatory bowel disease, RNA-sequencing of peripheral blood cells before and after thalidomide treatment revealed 378 differentially expressed genes. nih.gov This data provides a molecular fingerprint of the drug's effect, highlighting the pathways it modulates to achieve its therapeutic action. nih.gov Similarly, proteomics can be used to profile changes in serum proteins in response to various exposures, demonstrating the power of this approach to identify biomarkers and understand systemic responses. nih.govnih.gov
Many of the proteins targeted for degradation by thalidomide-based compounds are transcription factors, such as IKZF1, IKZF3, and SALL4. nih.govnih.gov These proteins control the expression of a multitude of other genes. Their degradation leads to a cascade of downstream effects, profoundly disrupting the cell's transcriptional networks.
Gene expression profiling following ligand exposure allows researchers to dissect these disruptions. For instance, the degradation of IKZF1 and IKZF3 is known to be responsible for the anti-proliferative effects of thalidomide analogs in multiple myeloma. nih.gov A broader analysis of gene expression changes in patients treated with thalidomide identified the significant deregulation of pathways related to cytosolic DNA sensing and neuronal signaling, such as CREB signaling. nih.gov The study also found that the gene expression signature of thalidomide was similar to that of an inhibitor of the ubiquitin-proteasome pathway, confirming that its mechanism of action involves the modulation of protein stability. nih.gov By removing a key node (the transcription factor), researchers can map the network it controls and understand its role in the disease state.
Advancing Molecular Glue Degrader (MGD) Design Principles
Thalidomide is the archetypal "molecular glue degrader" (MGD), a class of small molecules that induce or stabilize the interaction between an E3 ligase and a target protein, leading to the target's degradation. nih.govnih.govub.edu The discovery that thalidomide functions in this way was largely serendipitous. nih.govbiorxiv.org However, the deep mechanistic insights gained from studying thalidomide and its interaction with CRBN and its neosubstrates are now paving the way for the rational design of new MGDs. nih.govnih.gov
By understanding the specific molecular interactions within the thalidomide-CRBN-neosubstrate ternary complex, scientists can deduce a set of rules that govern these interactions. nih.gov Key to this is the recognition of a specific structural motif, often a G-loop, on the neosubstrate that is recognized by the drug-bound E3 ligase. nih.gov This knowledge transforms the discovery of MGDs from a chance finding into a structured design process. Researchers can now screen for proteins containing similar motifs and rationally design new small molecules that will "glue" them to an E3 ligase for degradation. This approach promises to vastly expand the druggable proteome, enabling the targeting of many more disease-causing proteins. nih.govbiorxiv.org
Rational Design Strategies for Expanding Target Protein Engagement
The design of PROTACs is a modular process, involving a ligand for a target protein, a ligand for an E3 ligase (like thalidomide), and a chemical linker that connects the two. The nature and length of this linker are critical determinants of the PROTAC's efficacy and selectivity. nih.govexplorationpub.com The rational design of these linkers is a key area of research aimed at expanding the range of proteins that can be targeted for degradation. explorationpub.comresearchgate.net
The choice of a long alkyl chain like the C14 linker in Thalidomide-4-O-C14-NH2 is a deliberate design strategy. While shorter linkers can be effective, longer and more flexible linkers can provide the necessary spatial orientation to allow for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.gov This is particularly important when the binding sites on the target protein and the E3 ligase are distant or sterically hindered. The extended C14 linker can span greater distances and adopt a wider range of conformations, thereby increasing the probability of successful ternary complex formation and subsequent target protein ubiquitination and degradation. nih.govnih.gov
The "click chemistry" approach, utilizing azide (B81097) and alkyne functional groups, has become a powerful tool for the rapid synthesis of PROTAC libraries with varying linker lengths and compositions. explorationpub.com This allows for the systematic exploration of the optimal linker for a given target, and derivatives like Thalidomide-4-O-C14-NH2, with its terminal amine, can be readily functionalized for such applications.
Development of Novel Chemical Probes for Ubiquitin-Proteasome System Studies
Thalidomide derivatives functionalized with linkers and reporter molecules, such as fluorescent dyes, serve as invaluable chemical probes for studying the ubiquitin-proteasome system. researchgate.nettocris.com These probes allow for the direct visualization and quantification of the binding interactions between the thalidomide analog and CRBN.
For instance, fluorescently labeled thalidomide analogs can be used in high-throughput screening assays to identify new CRBN ligands or to characterize the binding affinity of existing ones. researchgate.net Time-resolved fluorescence resonance energy transfer (TR-FRET) assays, for example, have been developed using fluorescent thalidomide probes to provide a sensitive and quantitative measure of ligand binding. researchgate.net
Furthermore, these probes can be used to study the cellular localization of CRBN and to investigate the dynamics of its interaction with other proteins in the CRL4^CRBN^ complex. By understanding how thalidomide and its derivatives modulate the function of this E3 ligase, researchers can gain deeper insights into the fundamental mechanisms of protein degradation and its role in cellular homeostasis and disease. nih.gov The availability of linker-modified thalidomide derivatives like Thalidomide-4-O-C14-NH2 is essential for the creation of such sophisticated chemical probes. invivochem.com
In Vitro and Ex Vivo Pharmacological Profiling of Thalidomide Derivatives
The pharmacological activities of thalidomide and its derivatives are diverse, encompassing anti-inflammatory, immunomodulatory, and anti-angiogenic effects. sciencedaily.comwikipedia.org These activities are intricately linked to their ability to modulate the production of cytokines and other signaling molecules.
Assessment of Anti-Inflammatory and Immunomodulatory Activities in Cellular Assays
Thalidomide and its analogs are well-known for their potent anti-inflammatory and immunomodulatory properties. nih.govfrontiersin.org They have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), while in some contexts, they can co-stimulate T-cells. nih.govsemanticscholar.org The immunomodulatory effects are often mediated through the degradation of specific transcription factors, such as IKZF1 and IKZF3, in immune cells. d-nb.info
The anti-inflammatory and immunomodulatory potential of thalidomide derivatives can be assessed in various in vitro and ex vivo cellular assays. For example, the ability of a compound to suppress the release of TNF-α from lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs) is a common and robust measure of its anti-inflammatory activity.
| Cell Line | Assay Type | Measured Parameter | Effect of Thalidomide/Derivatives |
| Peripheral Blood Mononuclear Cells (PBMCs) | LPS Stimulation | TNF-α secretion | Inhibition |
| Splenic T cells | In vitro culture with anti-CD3 | T-cell proliferation | Co-stimulation |
| Splenic Dendritic Cells | In vivo treatment | Expression of CTLA-4 ligands | Increased expression |
| Myeloma Cells | Co-culture | T-cell mediated cytotoxicity | Enhancement |
This table summarizes the general immunomodulatory effects observed with thalidomide and its analogs in various cellular assays. Specific data for Thalidomide-4-O-C14-NH2 (hydrochloride) is not currently available in the public domain.
A study investigating the combinatorial treatment of thalidomide and dexamethasone (B1670325) demonstrated significant immunomodulatory effects, including increased expression of the co-inhibitory molecule CTLA-4 on T cells and its ligands on dendritic cells. semanticscholar.orgnih.gov This highlights the complex and multifaceted nature of the immunomodulation exerted by these compounds.
Inhibition of Angiogenesis in Model Systems
The anti-angiogenic properties of thalidomide were among the first of its non-sedative effects to be discovered and have been a major focus of research. nih.govsciencedaily.com Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Thalidomide and its derivatives have been shown to inhibit angiogenesis in various preclinical models. nih.govfrontiersin.org
One of the proposed mechanisms for this anti-angiogenic activity is the inhibition of vascular endothelial growth factor (VEGF) production and signaling. frontiersin.org In vitro and ex vivo models, such as the rat aortic ring assay and the chick chorioallantoic membrane (CAM) assay, are commonly used to evaluate the anti-angiogenic potential of new compounds. In these assays, the ability of a compound to inhibit the sprouting of new microvessels is quantified.
It has been observed that some thalidomide analogs with extended linkers can exhibit potent anti-angiogenic activity. nih.gov For instance, a telomer of a thalidomide derivative demonstrated significant inhibition of neovascularization in a mouse model. nih.gov Another study suggested that the anti-angiogenic effects of thalidomide might be mediated through the generation of reactive oxygen species (ROS). nih.gov
| Model System | Assay Type | Measured Parameter | Effect of Thalidomide/Derivatives |
| Rat Aortic Ring Assay | Ex vivo culture | Microvessel sprouting | Inhibition |
| Chick Chorioallantoic Membrane (CAM) Assay | In vivo | Blood vessel formation | Inhibition |
| Mouse Corneal Neovascularization Model | In vivo | Area of neovascularization | Inhibition |
| Human Peritoneal Mesothelial Cells | IL-6 stimulation | VEGF expression and secretion | Attenuation |
This table summarizes the general anti-angiogenic effects observed with thalidomide and its analogs in various model systems. Specific data for Thalidomide-4-O-C14-NH2 (hydrochloride) is not currently available in the public domain.
A study on human peritoneal mesothelial cells showed that thalidomide could attenuate the IL-6-induced expression and secretion of VEGF, suggesting a direct effect on a key angiogenic signaling pathway. frontiersin.org
Cholinesterase Inhibition and Neuroinflammation Modulation in Preclinical Models
Recent research has explored the potential of thalidomide derivatives in the context of neurodegenerative diseases, focusing on their ability to modulate neuroinflammation and inhibit cholinesterases. nih.govnih.gov Neuroinflammation is a key pathological feature of many neurodegenerative disorders, and the inhibition of pro-inflammatory cytokines in the central nervous system is a promising therapeutic strategy. nih.govfrontiersin.org
Thalidomide and its analogs have been shown to cross the blood-brain barrier and exert anti-inflammatory effects within the brain. nih.gov They can reduce the production of inflammatory mediators by activated microglia, the primary immune cells of the brain. nih.govfrontiersin.org
Furthermore, researchers have designed and synthesized hybrid molecules that combine the pharmacophore of thalidomide with that of a known cholinesterase inhibitor, such as donepezil. nih.gov This multi-target approach aims to simultaneously address both the cholinergic deficit and the neuroinflammatory component of diseases like Alzheimer's. In a study of thalidomide-donepezil hybrids, several compounds exhibited significant acetylcholinesterase (AChE) inhibitory activity and were able to reduce the levels of pro-inflammatory markers in cellular models of neuroinflammation. nih.govunibo.it
| Compound Class | Target | Biological Activity |
| Thalidomide Analogs | Microglia | Inhibition of pro-inflammatory cytokine production |
| Thalidomide-Donepezil Hybrids | Acetylcholinesterase (AChE) | Enzyme inhibition |
| Thalidomide-Donepezil Hybrids | LPS-stimulated microglia | Reduction of iNOS and IL-1β levels |
This table summarizes the observed activities of thalidomide derivatives in the context of cholinesterase inhibition and neuroinflammation modulation. Specific data for Thalidomide-4-O-C14-NH2 (hydrochloride) is not currently available in the public domain.
These findings suggest that the thalidomide scaffold can be a valuable platform for the development of novel therapeutics for neurodegenerative diseases with a complex etiology.
Future Directions and Emerging Research Avenues
Leveraging Thalidomide-4-O-C14-NH2 (hydrochloride) for Novel Degrader Development
The unique structure of Thalidomide-4-O-C14-NH2 (hydrochloride) makes it a valuable building block for the creation of new and more effective protein degraders. The 4-position on the thalidomide (B1683933) phthalimide (B116566) ring is a well-established exit vector for linker attachment that generally does not significantly impair binding to Cereblon. rndsystems.com This allows for the synthesis of diverse PROTAC libraries where the primary variable is the linker or the target-binding ligand.
Research is increasingly focused on optimizing the linker component of PROTACs, as its length, composition, and attachment point can profoundly influence the stability and geometry of the ternary complex (E3 ligase-PROTAC-target protein), which in turn dictates degradation efficiency and selectivity. The C14 alkyl chain with a terminal amine in Thalidomide-4-O-C14-NH2 (hydrochloride) offers a flexible and lengthy scaffold. Future studies will likely explore how variations in this linker length affect the degradation of specific target proteins, particularly those with complex topologies or challenging active site accessibility.
Furthermore, the terminal amine group provides a versatile point for chemical modification, allowing for the attachment of a wide array of protein-of-interest (POI) binders. broadpharm.com This facilitates the development of PROTACs against both established and previously "undruggable" targets. researchgate.net The development of PROTACs that can selectively degrade mutant proteins over their wild-type counterparts is a particularly promising area of investigation, and the modular nature of synthesis using building blocks like Thalidomide-4-O-C14-NH2 (hydrochloride) is critical to this effort.
High-Throughput Screening and Combinatorial Chemistry Approaches for Ligand Discovery
The quest for novel ligands and degraders can be significantly accelerated through high-throughput screening (HTS) and combinatorial chemistry. Thalidomide-4-O-C14-NH2 (hydrochloride) and similar analogs are instrumental in these approaches. By anchoring the thalidomide moiety to a solid support via its linker, it is possible to generate large, diverse libraries of compounds. acs.orgnih.gov
In one approach, a library of potential target-binding ligands can be screened for their ability to form a stable ternary complex in the presence of the CRBN-thalidomide analog complex. This can be monitored using techniques like Homogeneous Time-Resolved Fluorescence (HTRF), where a fluorescently labeled thalidomide derivative is used to detect binding events. revvity.com
Combinatorial chemistry allows for the rapid synthesis of a multitude of PROTACs by combining different linkers and target-binding motifs with the Thalidomide-4-O-C14-NH2 (hydrochloride) core. youtube.com These libraries can then be screened in parallel to identify molecules with optimal degradation activity for a specific target. rsc.org This methodology is not only useful for discovering new degraders but also for systematically exploring the structure-activity relationships that govern PROTAC efficacy. The data generated from these large-scale screens can inform the rational design of future degraders with improved properties. thermofisher.com
Mechanistic Elucidation of Off-Target Interactions in PROTAC Modalities
A critical challenge in the development of PROTACs is understanding and minimizing off-target effects. biorxiv.org While the target-binding ligand provides one layer of specificity, the thalidomide moiety itself can induce the degradation of so-called "neosubstrates," which are proteins that are not the intended target. researchgate.netjst.go.jp These can include transcription factors like Ikaros (IKZF1), Aiolos (IKZF3), and SALL4. researchgate.netnih.govelifesciences.org
The linker connecting the thalidomide analog to the target binder can influence these off-target activities. Research is needed to systematically investigate how the length and chemical nature of the linker, such as the C14 chain in Thalidomide-4-O-C14-NH2 (hydrochloride), affect the recruitment and degradation of these neosubstrates. It has been shown that the exit vector position on the pomalidomide (B1683931) (a thalidomide analog) core can influence the degradation of off-target zinc-finger proteins. biorxiv.org Systematic proteomic studies comparing PROTACs with varying linkers will be crucial to build predictive models for off-target degradation.
Moreover, the formation of a PROTAC/E3 ligase binary complex can sometimes sequester the E3 ligase, leading to the accumulation of its natural substrates and potentially disrupting cellular homeostasis. researchgate.net Understanding the kinetics of ternary complex formation versus binary complex formation for PROTACs derived from Thalidomide-4-O-C14-NH2 (hydrochloride) will be essential for designing molecules with a wider therapeutic window.
Bioisosteric Replacement and Molecular Mimicry in Thalidomide Analog Design
To enhance the properties of thalidomide-based degraders, researchers are exploring bioisosteric replacement and molecular mimicry. Bioisosterism involves substituting a part of a molecule with a chemical group that has similar physical or chemical properties, with the goal of improving the molecule's biological activity or pharmacokinetic profile. drugdesign.org
In the context of Thalidomide-4-O-C14-NH2 (hydrochloride), future research could involve replacing parts of the phthalimide or glutarimide (B196013) rings with other chemical structures. For example, replacing the phthalimide ring with a quinazoline-based scaffold has been explored to create non-teratogenic thalidomide analogs. nih.gov Such modifications could alter the binding affinity for CRBN, modulate neosubstrate specificity, and improve properties like solubility or cell permeability.
Molecular mimicry is another powerful strategy. Recent studies have shown that some neosubstrates engage with the CRBN-ligand complex through unconventional binding sites, where CRBN mimics an endogenous binding partner of the target protein. sciety.org By understanding these interactions at a structural level, it may be possible to design thalidomide analogs that intentionally mimic the surfaces of other proteins to recruit novel targets for degradation. This opens up the possibility of rationally designing degraders for proteins that lack traditional "hotspots" for small molecule binding. The development of novel CRBN effectors through a rational, modular approach is an active area of research. nih.govebi.ac.uk
Q & A
Q. What is the role of Thalidomide-4-O-C14-NH2 (hydrochloride) in PROTAC design, and how does its structure contribute to protein degradation?
Thalidomide-4-O-C14-NH2 (hydrochloride) is a cereblon (CRBN)-binding ligand used in PROTAC (Proteolysis Targeting Chimera) synthesis. Its structure includes a thalidomide-derived moiety for CRBN recruitment, a C14 linker for spatial flexibility, and an amine group for covalent conjugation to target protein ligands. The C14 linker length balances steric constraints and binding efficiency, enabling ternary complex formation between CRBN, PROTAC, and the target protein, ultimately triggering ubiquitination and proteasomal degradation . Methodological Insight : When designing PROTACs, validate linker length (e.g., C14 vs. shorter/longer chains) using biophysical assays (e.g., SPR) and cellular degradation assays (e.g., Western blotting) to optimize degradation efficiency.
Q. How should researchers handle solubility and stability issues with Thalidomide-4-O-C14-NH2 (hydrochloride) in experimental workflows?
The hydrochloride salt form enhances aqueous solubility, but stability in solution remains a concern. Prepare stock solutions in anhydrous DMSO or PBS (pH 7.4) and store aliquots at -20°C in sealed vials to prevent hydrolysis or oxidation. Avoid repeated freeze-thaw cycles, and confirm stability via HPLC or LC-MS before critical experiments . Methodological Insight : For long-term storage, lyophilize the compound under inert gas and reconstitute fresh before use. Monitor degradation products using mass spectrometry.
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in PROTAC efficacy data involving Thalidomide-4-O-C14-NH2 (hydrochloride) across different cell lines?
Discrepancies may arise from variations in CRBN expression, proteasome activity, or off-target effects. To address this:
- Quantify CRBN levels via qPCR or flow cytometry in each cell line.
- Use proteasome inhibitors (e.g., MG-132) as controls to confirm degradation mechanisms.
- Perform RNA-seq or CRISPR screens to identify confounding factors (e.g., compensatory pathways) . Methodological Insight : Employ orthogonal validation methods, such as nanoBRET for ternary complex formation or thermal shift assays for target engagement.
Q. How can the C14 linker in Thalidomide-4-O-C14-NH2 (hydrochloride) be optimized for tissue-specific delivery or reduced off-target effects?
Linker optimization involves:
- Chemical modification : Replace polyethylene glycol (PEG) chains with cleavable linkers (e.g., protease-sensitive sequences) for targeted release.
- Biolayer interferometry (BLI) : Measure binding kinetics of PROTAC variants with CRBN and target proteins.
- In vivo PK/PD studies : Compare linker variants in animal models to assess bioavailability and toxicity . Methodological Insight : Use computational tools (e.g., molecular dynamics simulations) to predict linker flexibility and binding conformations.
Q. What analytical techniques are critical for characterizing batch-to-batch variability in Thalidomide-4-O-C14-NH2 (hydrochloride) synthesis?
Ensure consistency using:
- HPLC-PDA/MS : Verify purity (>95%) and detect impurities (e.g., unreacted intermediates).
- NMR (1H/13C) : Confirm structural integrity, especially linker amide bonds and hydrochloride salt formation.
- Elemental analysis : Validate stoichiometry of nitrogen and chlorine . Methodological Insight : Establish a Certificate of Analysis (COA) with acceptance criteria for identity, purity, and potency, referencing pharmacopeial guidelines (e.g., USP <905>) .
Data Interpretation & Reproducibility
Q. How should researchers address non-linear dose-response curves in PROTAC experiments using Thalidomide-4-O-C14-NH2 (hydrochloride)?
Non-linearity may reflect cooperative binding or "hook effects" (high PROTAC concentrations disrupt ternary complexes). Mitigate this by:
Q. What controls are essential for confirming on-target degradation vs. off-target cytotoxicity in PROTAC studies?
Include:
- Negative control : PROTAC lacking the target-binding moiety.
- CRBN knockout cells : Confirm CRBN-dependent degradation.
- Rescue experiments : Re-express the target protein in knockout models .
Synthesis & Modification
Q. What are the critical steps in synthesizing Thalidomide-4-O-C14-NH2 (hydrochloride) to ensure high yield and purity?
Key steps include:
- Thalidomide derivatization : Protect reactive groups (e.g., phthalimide) before introducing the C14 linker.
- Amide coupling : Use HATU or EDC/NHS for efficient conjugation.
- Hydrochloride salt formation : Precipitate the product in HCl-saturated ether . Methodological Insight : Monitor reaction progress via TLC or in-line FTIR to minimize side reactions.
Ethical & Safety Considerations
Q. What safety protocols are recommended for handling Thalidomide-4-O-C14-NH2 (hydrochloride) in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
